molecular formula C13H18N2O3 B14674672 3-Aminophenyl (5-oxohexyl)carbamate CAS No. 37801-08-4

3-Aminophenyl (5-oxohexyl)carbamate

Cat. No.: B14674672
CAS No.: 37801-08-4
M. Wt: 250.29 g/mol
InChI Key: PQVSEUBXGFUKTK-UHFFFAOYSA-N
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Description

3-Aminophenyl (5-oxohexyl)carbamate is a synthetic carbamate derivative designed for research applications, particularly in medicinal chemistry and drug discovery. Carbamates are a pivotal structural motif in modern pharmaceuticals, valued for their high chemical and proteolytic stability, and their ability to serve as effective amide bond surrogates in peptide-based drug candidates . The structure of this compound incorporates a carbamate linkage, which is known to facilitate favorable drug-target interactions through hydrogen bonding and can influence the conformational rigidity of a molecule . The presence of both an aromatic amine and an aliphatic keto-group in its structure makes it a versatile building block or intermediate. It can be used in the synthesis of more complex molecules, such as protease inhibitors, enzyme substrates, or candidates for covalent protein binding studies . The "3-Aminophenyl" group is a common feature in various biologically active molecules and can be further functionalized, while the "5-oxohexyl" chain offers a potential site for conjugation or modulation of lipophilicity. Researchers can exploit this bifunctional nature for developing novel pharmacologically active compounds or prodrugs, where the carbamate group itself can be utilized to improve metabolic stability and membrane permeability . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

37801-08-4

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

(3-aminophenyl) N-(5-oxohexyl)carbamate

InChI

InChI=1S/C13H18N2O3/c1-10(16)5-2-3-8-15-13(17)18-12-7-4-6-11(14)9-12/h4,6-7,9H,2-3,5,8,14H2,1H3,(H,15,17)

InChI Key

PQVSEUBXGFUKTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCNC(=O)OC1=CC=CC(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminophenyl (5-oxohexyl)carbamate typically involves the reaction of 3-aminophenol with 5-oxohexyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

3-Aminophenol+5-Oxohexyl isocyanate3-Aminophenyl (5-oxohexyl)carbamate\text{3-Aminophenol} + \text{5-Oxohexyl isocyanate} \rightarrow \text{3-Aminophenyl (5-oxohexyl)carbamate} 3-Aminophenol+5-Oxohexyl isocyanate→3-Aminophenyl (5-oxohexyl)carbamate

Industrial Production Methods: In an industrial setting, the production of 3-Aminophenyl (5-oxohexyl)carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Aminophenyl (5-oxohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the 5-oxohexyl chain can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives of the aminophenyl group.

    Reduction: Alcohol derivatives of the 5-oxohexyl chain.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

3-Aminophenyl (5-oxohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Aminophenyl (5-oxohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects. The specific pathways involved depend on the target enzyme or receptor and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Carbamate Derivatives

Substituent Effects on the Phenyl Ring
  • Meta vs. Para Substitution: The 3-aminophenyl group (meta-substitution) contrasts with para-substituted analogues (e.g., 4-nitrophenyl or 4-fluorophenyl carbamates). Evidence suggests that para-substituted carbamates often exhibit stronger AChE inhibition due to optimized steric and electronic interactions with the enzyme’s active site . However, meta-substituted derivatives like 3-aminophenyl carbamates may display unique binding modes, as seen in benzothiazole sulfonamide derivatives where meta-amino groups alter structure-activity relationships .
  • Amino Group Reactivity: The presence of a primary amine on the phenyl ring enables further functionalization (e.g., sulfonylation or condensation with carbonyl compounds), a feature shared with 2-(3-aminophenyl)benzothiazole derivatives .
Alkyl Chain Variations
  • The 5-oxohexyl chain introduces a ketone group, which may enhance solubility or facilitate metabolic oxidation compared to shorter or non-polar chains (e.g., ethyl or methyl groups). Longer hydrophobic chains, such as those in thiocarbamate catalysts, are associated with enhanced hydrophobic interactions in enzyme binding pockets .
Acetylcholinesterase Inhibition
  • Carbamates with electron-withdrawing substituents (e.g., Cl or NO₂) generally exhibit higher AChE inhibition. For example, chlorinated indanone-chalcone carbamates showed IC₅₀ values <10 μM, whereas ester analogues were less active . The 3-aminophenyl group, being electron-donating, may reduce AChE affinity compared to nitro- or chloro-substituted carbamates.
  • Docking Studies : Carbamates with aromatic substituents form hydrogen bonds with conserved residues (e.g., Trp66 and Asp79 in LuxR models). The 5-oxohexyl chain’s oxygen may engage in hydrophobic interactions or hydrogen bonding with residues like Tyr70, akin to thiocarbamate derivatives .
Metabolic Stability
  • Carbamate metabolism varies with structure.

Physical and Chemical Properties

Property 3-Aminophenyl (5-Oxohexyl)carbamate* Methyl (3-Hydroxyphenyl)-Carbamate 5-((2-Aminothiazol-5-yl)(4-Nitrophenyl)) Carbamate
Melting Point (°C) Not reported Not reported 206–208
Solubility Moderate (polar solvents) High (aqueous ethanol) Low (organic solvents)
Key Functional Groups 3-NH₂, 5-oxohexyl 3-OH, methyl 2-Aminothiazole, 4-NO₂

*Inferred from structural analogues.

Conformational and Interaction Analysis

  • Hairpin Conformation : Active carbamates often adopt a cis-arrangement, forming a hairpin-like structure that facilitates enzyme binding. The 5-oxohexyl chain’s flexibility may allow similar conformational stabilization, though its ketone group could disrupt interactions observed in simpler alkyl chains .
  • Enzyme Binding: Unlike carbamates described by Lin et al.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Aminophenyl (5-oxohexyl)carbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves varying reaction conditions (e.g., solvent polarity, temperature, catalyst loading) and monitoring intermediates via TLC or HPLC. For carbamate derivatives, tert-butyl carbamate intermediates (e.g., tert-butyl N-(5-oxohexyl)carbamate) are often used, with Boc protection strategies to prevent side reactions . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity. Yield improvements may require stoichiometric adjustments, such as excess amine or carbonyl reagents .

Q. What analytical techniques are recommended for characterizing 3-Aminophenyl (5-oxohexyl)carbamate and verifying its structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., carbamate NH at ~5-6 ppm, aromatic protons at ~6.5-7.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS or MALDI-TOF validates molecular weight (e.g., [M+H]+^+ ion).
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) confirm the carbamate group.
  • Chromatography : UPLC-Q/Orbitrap HRMS, as used for ethyl carbamate analysis, ensures purity and detects degradation products .

Q. What safety protocols should be followed when handling 3-Aminophenyl (5-oxohexyl)carbamate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention.
  • Exposure Control : Monitor respiratory irritation risks (GHS H335) with P95 respirators in poorly ventilated areas.
  • Emergency Measures : For spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste. Skin contact requires immediate washing with soap/water .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 3-Aminophenyl (5-oxohexyl)carbamate against target enzymes?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate ligand-enzyme binding (e.g., acetylcholinesterase or α-glucosidase). Prioritize poses with lowest binding energy and hydrogen bonding to catalytic residues (e.g., Ser203 in acetylcholinesterase) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories. Analyze root-mean-square deviation (RMSD) to confirm stable interactions .
  • QSAR Models : Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with inhibitory activity .

Q. What in vitro assays are suitable for evaluating the cytotoxicity and therapeutic potential of this compound?

  • Methodological Answer :

  • Cell Viability Assays : MTT or resazurin reduction in cancer cell lines (e.g., HepG2, MCF-7) at 24–72 hr exposures. Include positive controls (e.g., doxorubicin) and IC50_{50} calculations.
  • Enzyme Inhibition : Spectrophotometric assays for acetylcholinesterase (Ellman’s method) or α-glucosidase (PNPG substrate) with IC50_{50} determination .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation .

Q. How can researchers resolve contradictions in experimental data related to this compound’s toxicity profile?

  • Methodological Answer :

  • Dose-Response Studies : Replicate experiments across multiple concentrations (e.g., 1–100 μM) to identify threshold effects.
  • Model Validation : Compare in vitro (e.g., hepatocyte assays) and in vivo (rodent models) data, adjusting for metabolic differences.
  • Mechanistic Studies : RNA-seq or proteomics to identify pathways (e.g., oxidative stress, DNA damage) and validate via Western blot (e.g., p53, Bcl-2) .

Q. What strategies can mitigate batch-to-batch variability during scaled-up synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress.
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stirring rate).
  • Quality Control : Establish strict specifications for intermediates (e.g., >95% purity via HPLC) and validate with statistical process control (SPC) charts .

Methodological Considerations

  • Data Interpretation : Cross-validate computational predictions with experimental IC50_{50} values. Discrepancies may arise from solvent effects or protein flexibility in MD simulations .
  • Toxicity Assessment : Prioritize OECD guidelines for acute oral toxicity (e.g., LD50_{50} in rats) and genotoxicity (Ames test) .
  • Analytical Validation : Follow GB/T 27418-2017 for uncertainty analysis in quantitative methods, addressing bias from standard preparation or matrix effects .

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